BMS-214662 hydrochloride is a synthetic compound with the chemical formula CHClNOS. It is primarily recognized for its role as a potent inhibitor of the protein kinase, specifically targeting the mitogen-activated protein kinase pathway. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications.
BMS-214662 hydrochloride is classified as a small molecule inhibitor. It is derived from a series of chemical modifications aimed at enhancing its biological activity against specific targets within cellular signaling pathways. The compound is part of the broader category of kinase inhibitors, which are crucial in regulating various cellular processes, including growth, proliferation, and survival.
The synthesis of BMS-214662 hydrochloride involves several steps, typically starting from commercially available precursors. The synthetic route includes:
The detailed reaction mechanisms often involve nucleophilic attacks and electrophilic substitutions, which are common in organic synthesis.
BMS-214662 hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The three-dimensional structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and potential binding sites.
BMS-214662 hydrochloride undergoes various chemical reactions that can be exploited for its application in medicinal chemistry:
Understanding these reactions is vital for optimizing dosage forms and improving therapeutic efficacy.
The mechanism of action of BMS-214662 hydrochloride primarily revolves around its ability to inhibit specific kinases involved in cell signaling pathways. Upon administration:
Research indicates that this mechanism can induce apoptosis in cancer cells, making it a potential candidate for targeted cancer therapies.
BMS-214662 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate routes of administration.
BMS-214662 hydrochloride has significant implications in scientific research, particularly in oncology:
BMS-214662 HCl is a hydrochloride salt of the farnesyltransferase inhibitor BMS-214662, with the systematic name (3R)-3-benzyl-1-((1H-imidazol-4-yl)methyl)-4-(thiophene-2-sulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile hydrochloride. Its molecular formula is C₂₅H₂₄ClN₅O₂S₂, yielding an average molecular weight of 526.07 g/mol (monoisotopic: 525.106 g/mol) [4] [8] [9]. The structure features a chiral benzodiazepine core with an (R)-configuration at the C3 position, critical for its biological activity [7] [8]. Key functional groups include:
Table 1: Physicochemical Profile of BMS-214662 HCl
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₄ClN₅O₂S₂ |
Molecular Weight | 526.07 g/mol |
CAS Number (HCl salt) | 195981-08-9 |
Solubility (DMSO) | ≥100 mg/mL |
Solubility (Water) | 20 mg/mL (clear solution) |
Chiral Centers | 1 (3R-configuration) |
Storage Conditions | –20°C, protected from light and air |
The synthesis of BMS-214662 HCl centers on constructing its tetrahydrobenzodiazepine core while maintaining stereochemical integrity. Though full synthetic details are proprietary, retrosynthetic analysis suggests:
BMS-214662 HCl exhibits condition-dependent stability, necessitating stringent storage protocols:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7